4-Bromo-2,3,5,6-tetrafluoroaniline

Catalog No.
S667580
CAS No.
1998-66-9
M.F
C6H2BrF4N
M. Wt
243.98 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,3,5,6-tetrafluoroaniline

CAS Number

1998-66-9

Product Name

4-Bromo-2,3,5,6-tetrafluoroaniline

IUPAC Name

4-bromo-2,3,5,6-tetrafluoroaniline

Molecular Formula

C6H2BrF4N

Molecular Weight

243.98 g/mol

InChI

InChI=1S/C6H2BrF4N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2

InChI Key

LZUYSMHNMFCPBF-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)N

Precursor for Fluorinated Pharmaceuticals and Agrochemicals:

Due to its reactive nature, 4-Bromo-2,3,5,6-tetrafluoroaniline can serve as a valuable starting material for the synthesis of diverse fluorinated compounds. These compounds hold significant potential in the development of novel pharmaceuticals and agrochemicals. The incorporation of fluorine atoms can enhance various properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. For instance, research has explored its use in the synthesis of fluorinated analogues of biologically active molecules, aiming to improve their pharmacological profiles [].

Building Block for Functional Materials:

The unique combination of functionalities in 4-Bromo-2,3,5,6-tetrafluoroaniline makes it a versatile building block for the design and synthesis of functional materials. The bromo group allows for further substitution with various functional groups, enabling the creation of materials with tailored properties. Research efforts have investigated its application in the development of liquid crystals, optoelectronic materials, and flame retardants [, ].

The significance of 4-Bromo-2,3,5,6-tetrafluoroaniline in scientific research lies in its potential as a building block for the synthesis of more complex molecules. The presence of the reactive amine group (-NH2) and the electron-withdrawing fluorine and bromine substituents makes it a versatile intermediate for further functionalization reactions [].


Molecular Structure Analysis

4-Bromo-2,3,5,6-tetrafluoroaniline has a six-membered benzene ring as its core structure. Four fluorine atoms occupy positions 2, 3, 5, and 6 of the ring, significantly altering its electronic properties. A bromine atom is attached at the fourth position (para position) of the ring. Finally, an amino group (-NH2) is linked directly to the benzene ring at the first position.

Key features of the molecule include:

  • The presence of multiple halogen atoms (fluorine and bromine) which influence the molecule's reactivity and lipophilicity (fat solubility) [].
  • The amino group, which is a reactive site for further chemical modifications.

Chemical Reactions Analysis

One research paper describes the use of 4-Bromo-2,3,5,6-tetrafluoroaniline as a precursor for the generation of aryl radicals. The reaction involves treatment with pentyl nitrite under specific conditions [].


Physical And Chemical Properties Analysis

  • Melting Point: Sigma-Aldrich lists a melting point range of 59-61 °C [].
  • Boiling Point: The boiling point is likely to be high due to the presence of the halogen atoms and the aromatic ring.
  • Solubility: The compound may have limited solubility in water due to the presence of the non-polar fluorine and bromine atoms. It is likely more soluble in organic solvents.
  • Stability: The presence of the C-Br bond suggests moderate stability. However, the compound may be susceptible to reactions involving the amino group.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-2,3,5,6-tetrafluoroaniline

Dates

Modify: 2023-08-15

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